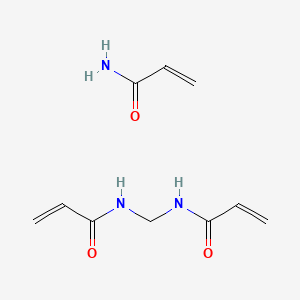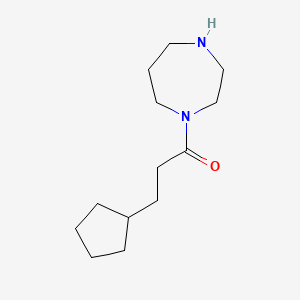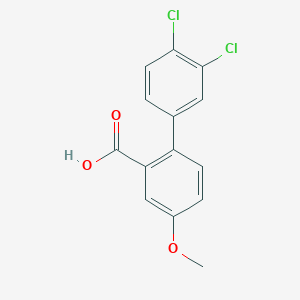
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% (5-DCFBA-95) is an organic compound with a wide range of applications in scientific research. It is a member of the benzoic acid family, with the chemical formula C7H4Cl2F2O2. It is a white crystalline solid with a melting point of 180-182°C. 5-DCFBA-95 is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various biochemical and physiological assays.
Scientific Research Applications
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various biochemical and physiological assays. For example, it has been used in the synthesis of the anti-inflammatory drug celecoxib and the antifungal drug fluconazole. It is also used in the synthesis of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D).
Mechanism of Action
The mechanism of action of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% is not well understood. It is believed to act as an inhibitor of enzymes involved in the synthesis of fatty acids and other lipids. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% has a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In addition, it has been shown to inhibit the synthesis of fatty acids and other lipids. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, such as hexokinase and glucokinase.
Advantages and Limitations for Lab Experiments
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. It is also relatively stable and can be stored for long periods of time without degradation. However, it is a strong acid and can be corrosive if not handled properly. In addition, it is a strong inhibitor of certain enzymes and can interfere with certain biochemical and physiological assays.
Future Directions
The potential applications of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% in scientific research are vast. Further research is needed to better understand its mechanism of action and to explore new applications. Possible future directions include the development of new pharmaceuticals and agrochemicals, the use of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% as an inhibitor of enzymes involved in the synthesis of fatty acids and other lipids, and the use of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% in the synthesis of other organic compounds. In addition, further research is needed to explore the potential use of 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% in biomedical research, such as the study of inflammation and metabolic disorders.
Synthesis Methods
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% can be synthesized through a number of methods, including the reaction of 3,4-dichlorophenol with fluorobenzene in the presence of an acid catalyst. The reaction yields 5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid, 95% as the major product, with minor amounts of other products. The reaction is typically carried out at temperatures between 100-130°C and at a pressure of 1.5-2.5 bar. The reaction can be scaled up for commercial production, and yields of up to 95% can be achieved.
properties
IUPAC Name |
5-(3,4-dichlorophenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-10-3-1-8(6-11(10)15)7-2-4-12(16)9(5-7)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXKDOTUCMUNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588069 |
Source


|
| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dichlorophenyl)-2-fluorobenzoic acid | |
CAS RN |
926201-40-3 |
Source


|
| Record name | 3',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-Hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydrofuro[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one](/img/structure/B6286029.png)












